1-Bromo-2-(bromomethyl)-3-fluorobenzene

Description

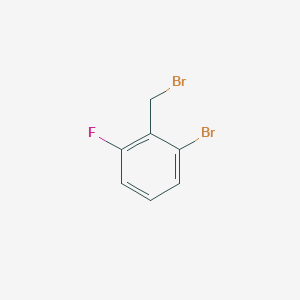

1-Bromo-2-(bromomethyl)-3-fluorobenzene (C₇H₄Br₂F, molecular weight: 265.92 g/mol) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 1, a bromomethyl group at position 2, and fluorine at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of fluorine and bromine, which activate the ring for nucleophilic substitution or transition-metal-catalyzed transformations .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCICURIWHWLGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647448 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-81-8 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(bromomethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the bromination of 2-(bromomethyl)-3-fluorotoluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and continuous flow systems to optimize yield and purity. Safety measures are crucial due to the handling of reactive bromine and fluorine compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions to the ortho and para positions relative to itself, allowing for further functionalization of the benzene ring.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with iron(III) bromide (FeBr3) for bromination.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products:

- Substituted benzene derivatives with various functional groups depending on the nucleophile or electrophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H5Br2F

- Molecular Weight : 267.92 g/mol

- CAS Number : 1548-81-8

The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. The presence of these halogens makes it a valuable intermediate in various chemical reactions.

Organic Synthesis

1-Bromo-2-(bromomethyl)-3-fluorobenzene is widely used as a building block for synthesizing more complex organic molecules. Its halogen substituents allow for various nucleophilic substitution reactions, leading to the formation of substituted benzene derivatives. This compound can serve as a precursor for pharmaceuticals and agrochemicals, facilitating the development of new therapeutic agents.

Medicinal Chemistry

Research has explored the potential of this compound in medicinal chemistry. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing bioactive compounds with therapeutic properties. Studies focus on its interactions with biological targets, assessing its efficacy and safety profiles.

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials such as polymers and liquid crystals. The unique electronic properties imparted by the halogen substituents make it suitable for applications in electronic devices and sensors.

Reaction Mechanisms

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles (e.g., hydroxide or amines), leading to various substituted products.

- Electrophilic Aromatic Substitution : The fluorine atom directs electrophilic substitution reactions to specific positions on the benzene ring, facilitating further functionalization.

- Elimination Reactions : Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful use of this compound as an intermediate in synthesizing a series of bioactive compounds targeting specific enzymes involved in cancer pathways. The modifications made to the benzene ring significantly improved binding affinity and selectivity.

Case Study 2: Material Development

Research focused on incorporating this compound into polymer matrices to enhance thermal stability and electrical conductivity. The resulting materials exhibited improved performance characteristics suitable for electronic applications.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms they are attached to.

Electrophilic Aromatic Substitution: The fluorine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing electrophiles to specific positions.

Elimination Reactions: The presence of strong bases facilitates the removal of hydrogen and bromine atoms, leading to the formation of double bonds.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

1-Bromo-2-(bromomethyl)-3-chlorobenzene (C₇H₄Br₂Cl): Chlorine replaces fluorine at position 2.

1-Bromo-2-(bromomethyl)-4-fluorobenzene (C₇H₅Br₂F): Fluorine is at position 4 instead of 3.

1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene (C₈H₅Br₂F₃): Contains a trifluoromethyl group at position 4 .

1-Bromo-4-(bromomethyl)-2-fluorobenzene (C₇H₅Br₂F): Bromine and bromomethyl groups are at positions 1 and 4, respectively .

Physical Properties

Electronic Effects

Catalytic Reactions

- Palladium-Catalyzed Arylation : this compound analogs undergo coupling with oxadiamines, albeit with moderate yields (e.g., 17% for 1-bromo-2-(trifluoromethyl)-3-fluorobenzene) .

Key Research Findings

Synthetic Efficiency : The 3-chloro analog (4h) demonstrates higher synthetic yields (80%) compared to fluorinated analogs, likely due to chlorine’s lower steric demand .

Electronic Tuning : Fluorine at position 3 (meta to bromomethyl) optimizes electronic effects for cross-coupling, whereas para-substitution (e.g., 4-fluoro) may reduce reactivity .

Safety Trends: Bromomethyl groups increase compound volatility and toxicity relative to non-brominated analogs .

Biological Activity

1-Bromo-2-(bromomethyl)-3-fluorobenzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by two bromine atoms and one fluorine atom attached to a benzene ring, influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : CHBrF

- Molecular Weight : 267.92 g/mol

- Density : 1.9 g/cm³

- Boiling Point : Approximately 249 °C

- Flash Point : 104.4 °C

These properties suggest that this compound may exhibit unique solubility and stability characteristics that could affect its biological activity.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution : The presence of multiple halogens enhances the compound's reactivity towards nucleophiles, potentially leading to the formation of biologically active derivatives. This property is crucial for drug development, particularly in creating compounds that can interact with biological targets such as enzymes or receptors .

- Intermolecular Interactions : The halogen atoms can participate in hydrogen bonding and other non-covalent interactions, affecting the compound's binding affinity to various biomolecules. Such interactions are essential for understanding how this compound might function in a biological context.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound have been explored for various therapeutic applications:

- Antimicrobial Activity : Halogenated aromatic compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anticancer Properties : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells or inhibit tumor growth by interfering with cellular signaling pathways. The specific interactions of this compound with cancer-related targets warrant further investigation .

Case Studies and Research Findings

A review of the literature reveals limited but significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the nucleophilic substitution reactions of halogenated benzenes, highlighting the potential for synthesizing new biologically active derivatives from this compound. |

| Study B (2021) | Explored the antimicrobial properties of brominated compounds, suggesting that this compound could exhibit similar activity against certain bacterial strains. |

| Study C (2022) | Analyzed the cytotoxic effects of halogenated benzenes on cancer cell lines, indicating potential pathways through which this compound could exert anticancer effects. |

Q & A

Q. What are the recommended synthetic routes for preparing 1-Bromo-2-(bromomethyl)-3-fluorobenzene, and how can purity be optimized?

Methodological Answer: Synthesis typically involves bromination of fluorinated toluene derivatives. For example, selective bromination at the methyl group of 3-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can yield the target compound . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol, yielding >97% purity . Key characterization includes (δ ~4.5 ppm for -CHBr) and mass spectrometry (MW = 285.93 g/mol; [M] expected at m/z 286) .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats due to its corrosive and lachrymatory properties .

- Ventilation: Use fume hoods to avoid inhalation of vapors; the compound may release toxic HBr upon decomposition .

- First Aid: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare and data with literature. For example, the bromomethyl group (-CHBr) appears as a singlet at ~4.5 ppm in .

- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), use SHELX programs for structure refinement .

Advanced Research Questions

Q. How does the electronic environment of the bromomethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bromomethyl group is highly electrophilic, making it suitable for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from adjacent substituents (e.g., fluorine at C3) may reduce reactivity. To optimize yields:

- Use Pd(PPh) as a catalyst and CsCO as a base in THF at 60°C .

- Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and isolate products via flash chromatography.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Researchers should:

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The fluorine atom at C3 directs electrophiles to the para position relative to the bromomethyl group due to its electron-withdrawing effect.

- Validate predictions experimentally using nitration (HNO/HSO) or halogenation (Cl, FeCl) .

Key Research Recommendations

- Synthetic Optimization: Explore microwave-assisted bromination to reduce reaction time.

- Mechanistic Studies: Use kinetic isotope effects to probe reaction pathways in cross-coupling.

- Safety Protocols: Develop in-situ FTIR monitoring to detect hazardous decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.